REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]3[C:14]([C:15]([OH:17])=O)=[CH:13][CH:12]=[CH:11][C:8]=3[C:9](=[O:10])[C:4]2=[CH:3][CH:2]=1.S(Cl)([Cl:20])=O>>[CH:11]1[C:8]2[C:9](=[O:10])[C:4]3[C:5](=[CH:6][CH:1]=[CH:2][CH:3]=3)[C:7]=2[C:14]([C:15]([Cl:20])=[O:17])=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=C(C=2C3=CC=CC=C3C(C12)=O)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |